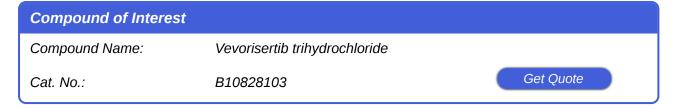


Vevorisertib In Vivo Dosing and Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

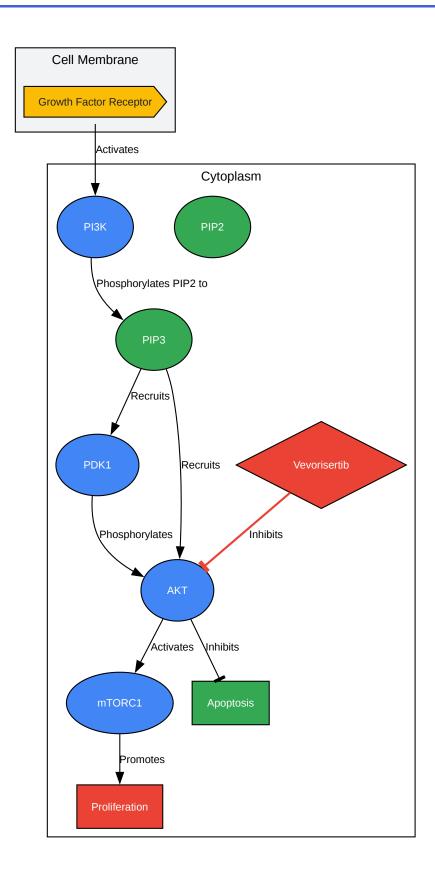
These application notes provide a comprehensive overview of the in vivo dosing and administration of Vevorisertib (also known as ARQ 751 or MK-4440), a potent and selective pan-AKT inhibitor. The following protocols and data have been compiled from preclinical and clinical studies to guide researchers in designing their in vivo experiments.

Mechanism of Action

Vevorisertib is an orally active, allosteric inhibitor of the serine/threonine kinase AKT (protein kinase B), targeting all three isoforms (AKT1, AKT2, and AKT3).[1][2][3] It also demonstrates potent inhibition of the AKT1-E17K mutant.[2][3] By blocking the PI3K/AKT/mTOR signaling pathway, Vevorisertib can inhibit cell proliferation and induce apoptosis in cancer cells with activating mutations in this pathway.

Vevorisertib Signaling Pathway





Click to download full resolution via product page

Caption: Vevorisertib inhibits the PI3K/AKT/mTOR signaling pathway.



Preclinical In Vivo Dosing and Administration

Vevorisertib has demonstrated anti-tumor activity in various preclinical animal models. The administration route is typically oral gavage.

Murine Xenograft Models

In an endometrial patient-derived xenograft (PDX) model with an AKT1-E17K mutation, Vevorisertib showed dose-dependent anti-tumor activity.[1]

Parameter	Details	
Animal Model	Athymic nude mice with subcutaneously implanted AKT1-E17K mutant endometrial PDX	
Dose Range	10-120 mg/kg[1]	
Specific Doses Tested	25, 50, and 75 mg/kg[2]	
Administration Route	Oral (p.o.)[2]	
Dosing Schedule	5 consecutive days of dosing followed by a 4- day break ("5 days on, 4 days off") for 20 days[2]	
Reported Efficacy	Potent tumor growth inhibition of 68%, 78%, and 98% at 25, 50, and 75 mg/kg, respectively[2]	
Pharmacokinetics	Plasma half-life of 4 to 5 hours with no tissue accumulation[1]	

Rat Models of Hepatocellular Carcinoma

In a diethylnitrosamine (DEN)-induced cirrhotic rat model of hepatocellular carcinoma (HCC), Vevorisertib was effective both as a single agent and in combination with sorafenib.[4][5][6][7]



Parameter	Details	
Animal Model	Diethylnitrosamine (DEN)-induced cirrhotic Fischer 344 male rats with HCC[5][6][7]	
Dose	10 mg/kg/day[5][6]	
Administration Route	Oral gavage[5][6]	
Dosing Schedule	Intermittent schedule of 5 consecutive days of treatment followed by a 9-day break ("5 days on, 9 days off"), repeated for a total of 15 days of treatment over six weeks[5][6][7]	
Reported Efficacy	Significantly reduced tumor size, number, and cell proliferation as a single agent and in combination with sorafenib.[4][5][6][7] Also showed improvement in liver fibrosis.[4][5][7]	

Clinical Dosing and Administration

A first-in-human Phase 1b study (NCT02761694) evaluated the safety and efficacy of Vevorisertib in patients with advanced solid tumors harboring PIK3CA/AKT/PTEN mutations.[8] [9]

Monotherapy



Parameter	Details	
Patient Population	Advanced or recurrent solid tumors with PIK3CA/AKT/PTEN mutations[8]	
Dose Range	5-100 mg[8]	
Administration Route	Oral[10]	
Dosing Schedules	Once daily (QD) or every other day (QOD)[10]	
Specific Doses Tested	5 mg QD, 20 mg QD, 25 mg QOD, 50 mg QD, 75 mg QD[10]	
Pharmacokinetics	Elimination half-life ranged from 8.8 to 19.3 hours[8]	
Efficacy	Objective response rate of 5% (three partial responses)[8]	

Combination Therapy

Combination Agent	Vevorisertib Dose	Administration
Paclitaxel	Not specified in detail, part of dose-escalation	Vevorisertib orally, Paclitaxel at 80 mg/m²[8]
Fulvestrant	50 mg or 75 mg orally QD[10]	Vevorisertib orally, Fulvestrant at 500 mg IM[8][10]

Experimental ProtocolsPreparation of Vevorisertib for In Vivo Administration

1. Formulation from Powder:

- Vehicle Selection: The choice of vehicle depends on the experimental design and animal model.
 - \circ For oral gavage in rats (HCC model): Vevorisertib was dissolved in a 0.01 M phosphoric acid solution to a concentration of 10 mg/mL. The final pH of the solution was 2.25 \pm 0.15.



[5][6]

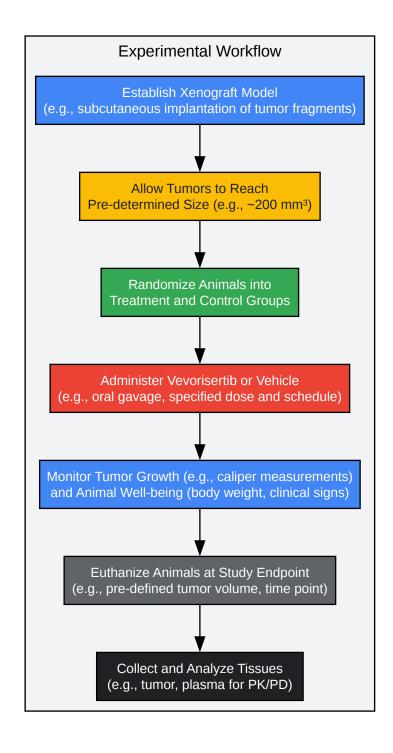
- General oral administration: A homogeneous suspension can be prepared in
 Carboxymethylcellulose sodium (CMC-Na) at a concentration of ≥5 mg/mL.[3]
- Alternative for oral administration: Prepare a stock solution in DMSO (e.g., 6.7 mg/mL).
 For the working solution, dilute the DMSO stock with vehicles such as corn oil or 20%
 SBE-β-CD in saline.[1] It is recommended to prepare the working solution fresh on the day of use.[1]

2. Storage:

• Stock solutions: Store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

In Vivo Experimental Workflow: Murine Xenograft Model





Click to download full resolution via product page

Caption: A typical workflow for an in vivo xenograft study.

Protocol for DEN-Induced HCC Rat Model:



- Induction of HCC: Six-week-old Fischer 344 male rats are treated with weekly intraperitoneal
 injections of diethylnitrosamine (DEN) for 14 weeks to induce cirrhosis and fully developed
 HCC.[4][6][7]
- Animal Randomization: After 14 weeks, randomize the rats into treatment groups (e.g., vehicle control, Vevorisertib, sorafenib, combination).[5][6]
- Treatment Administration:
 - Prepare Vevorisertib at 10 mg/mL in 0.01 M phosphoric acid solution.[5][6]
 - Administer Vevorisertib via daily oral gavage at 10 mg/kg for 5 consecutive days, followed by a 9-day treatment-free period. Repeat this cycle for the duration of the study (e.g., 6 weeks).[5][6]
 - For combination studies, co-administer other agents as per their established protocols. For example, sorafenib can be given continuously at 10 mg/kg/day.[5][6]
- Monitoring and Analysis:
 - Monitor tumor progression using imaging techniques such as MRI.[4][7]
 - At the end of the treatment period, euthanize the animals and collect tissues for analysis (e.g., tumor size and number assessment, histology for fibrosis, and molecular analysis for target engagement).[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]







- 4. Effect of Novel AKT Inhibitor Vevorisertib as Single Agent and in Combination with Sorafenib on Hepatocellular Carcinoma in a Cirrhotic Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Novel AKT Inhibitor Vevorisertib as Single Agent and in Combination with Sorafenib on Hepatocellular Carcinoma in a Cirrhotic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1b study of pan-AKT inhibitor vevorisertib alone or with paclitaxel or fulvestrant in PIK3CA/AKT/PTEN-mutated advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Vevorisertib In Vivo Dosing and Administration: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828103#dosing-and-administration-of-vevorisertib-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com